molecular formula C14H20O10 B022622 Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester CAS No. 34213-34-8

Methyl 2,3,4-tri-O-acetyl-B-D-glucuronic acid methyl ester

Cat. No.: B022622
CAS No.: 34213-34-8
M. Wt: 348.3 g/mol
InChI Key: WQZLHCDEZYULJJ-ZXPJVPCYSA-N
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Preparation Methods

The synthesis of SGS-742 involves the reaction of 3-aminopropylphosphinic acid with n-butyl bromide under specific conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

SGS-742 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

SGS-742 is part of a class of compounds known as phosphinic acid analogues of GABA. Similar compounds include:

SGS-742 is unique in its ability to enhance the release of multiple neurotransmitters and up-regulate GABA-B receptors, making it a valuable compound for neurological research and potential therapeutic applications.

Biological Activity

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester (CAS No. 34213-34-8) is a derivative of glucuronic acid, which plays a significant role in various biological processes, particularly in the metabolism and detoxification of xenobiotics. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₂₀O₁₀
  • Molecular Weight : 348.30 g/mol
  • CAS Number : 34213-34-8

The compound features three acetyl groups at the 2, 3, and 4 positions of glucuronic acid, enhancing its lipophilicity and potentially influencing its biological interactions.

Biochemical Pathways

Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester is likely involved in glucuronidation , a critical phase II metabolic process where glucuronic acid conjugates with various substrates to facilitate their excretion. This mechanism is essential for the detoxification of drugs and endogenous compounds.

  • Glucuronidation Process :
    • The compound may act as a substrate for UDP-glucuronosyltransferases (UGTs), enzymes that catalyze the transfer of glucuronic acid to lipophilic substances.
    • This reaction increases water solubility, aiding renal excretion.
  • Pharmacokinetics :
    • Absorption : Likely absorbed in the gastrointestinal tract due to its esterified form.
    • Distribution : Distributed throughout body tissues.
    • Metabolism : Primarily metabolized in the liver.
    • Excretion : Excreted via kidneys as glucuronide conjugates .

Toxicological Studies

Research indicates that derivatives of glucuronic acid can exhibit varying levels of toxicity depending on their structure and metabolic pathways. Methyl 2,3,4-tri-O-acetyl-β-D-glucuronic acid methyl ester has been noted for its relatively low toxicity profile in preliminary studies.

Case Studies and Applications

Comparative Analysis

PropertyMethyl 2,3,4-tri-O-acetyl-β-D-glucuronic Acid Methyl EsterOther Glucuronides (e.g., Tetra-O-acetyl derivatives)
Molecular Weight348.30 g/molVaries (e.g., Tetra-O-acetyl: ~376 g/mol)
ToxicityLowVaries; some derivatives show higher toxicity
SolubilityIncreased due to acetylationGenerally improved with acetylation
Application in Drug DeliveryPotential as a prodrugCommonly used for enhancing drug solubility

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)21-9-10(22-7(2)16)12(23-8(3)17)14(20-5)24-11(9)13(18)19-4/h9-12,14H,1-5H3/t9-,10-,11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLHCDEZYULJJ-ZXPJVPCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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